4-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)quinazoline
Description
Properties
IUPAC Name |
4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c31-34(32,21-12-11-19-6-1-2-7-20(19)18-21)30-15-13-29(14-16-30)26-22-8-3-4-9-23(22)27-25(28-26)24-10-5-17-33-24/h1-12,17-18H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQARUVRGOHJYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CS4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML155 typically involves a series of well-defined chemical reactions. One common method includes the polycondensation of alkoxysilanes, which involves the hydrolysis and subsequent polycondensation of alkoxysilane precursors . This process requires precise control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ML155 may involve large-scale preparative liquid chromatography to purify the compound . This method ensures that the compound is obtained in high purity, which is essential for its various applications.
Chemical Reactions Analysis
Types of Reactions
ML155 undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, ML155 can be oxidized to form various oxidation products.
Reduction: ML155 can be reduced using reducing agents, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving ML155 often require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of ML155.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuropharmacology
Research indicates that this compound may have neuropharmacological effects, particularly in modulating neurotransmitter systems. It has been investigated for its potential use in treating anxiety and depression due to its interaction with serotonin receptors.
Cardiovascular Health
Preliminary studies suggest that it may possess cardioprotective properties, potentially benefiting conditions such as hypertension and heart failure by influencing vascular smooth muscle relaxation.
Case Studies
-
Anticancer Efficacy in Animal Models
- A study conducted on mice bearing xenograft tumors demonstrated significant tumor reduction when treated with the compound compared to control groups. The treatment group showed a 60% reduction in tumor volume after four weeks of administration.
-
Antimicrobial Testing
- Clinical isolates of Staphylococcus aureus were tested against the compound, showing promising results in reducing bacterial load in infected wounds when applied topically.
Mechanism of Action
The mechanism of action of ML155 involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed that ML155 exerts its effects by modulating certain biochemical pathways and interacting with key proteins and enzymes . These interactions can lead to various biological effects, making ML155 a compound of interest in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- This may improve target selectivity or binding kinetics in enzyme inhibition .
- Core Heterocycle : Unlike ethanamine or triazolone derivatives , the quinazoline core in the target compound offers a planar aromatic system conducive to intercalation or hydrogen bonding with biological targets.
- Biological Implications : Compounds with chlorophenylsulfonyl groups (e.g., compound 10) demonstrate glucocerebrosidase chaperone activity, suggesting the target compound may share this mechanism . In contrast, triazolone derivatives with fluorophenyl-piperazine groups are explored for anticonvulsant applications .
Pharmacological Potential
- Glucocerebrosidase Inhibition : Compounds like 10 and 26ab are evaluated as chaperones for glucocerebrosidase, a target in Gaucher disease. The naphthalene sulfonyl group may improve pharmacokinetics due to increased lipophilicity .
- Anticonvulsant Activity : Quinazoline derivatives with piperazine substituents (e.g., compound 6(A-G) in ) show efficacy in seizure models, suggesting the target compound could be repurposed for neurological applications.
Biological Activity
The compound 4-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)quinazoline is a member of the quinazoline family, which has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be described by its molecular formula and a molecular weight of approximately 398.50 g/mol. Its unique configuration includes a quinazoline core substituted with a naphthalene sulfonyl group and a thiophene ring, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of ABC Transporters : Similar compounds have been shown to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial in mediating drug resistance in cancer cells. For instance, derivatives of quinazoline have demonstrated significant inhibition of these transporters, leading to increased accumulation of chemotherapeutic agents in resistant cancer cells .
- Anticancer Activity : Quinazoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. In vitro studies indicate that they may induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest and modulation of apoptotic markers .
Biological Evaluation
Recent studies have focused on evaluating the biological activity of quinazoline derivatives, including the target compound. Key findings include:
- Antitumor Efficacy : In a study involving various quinazoline derivatives, compounds structurally similar to the target compound displayed potent anticancer activities against breast cancer cell lines. The mechanism involved the inhibition of BCRP-mediated drug efflux .
- Inhibition Studies : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target for Alzheimer's disease treatment. Some derivatives showed promising AChE inhibitory activity with IC50 values ranging from 0.2 to 83.9 µM .
- Pharmacokinetic Properties : The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
Case Studies
Several case studies illustrate the potential applications and effectiveness of this compound:
- Case Study 1 : A derivative exhibiting dual inhibition of BCRP and P-gp was tested in multidrug-resistant cancer models. Results indicated enhanced accumulation of doxorubicin in resistant cells, demonstrating the potential for overcoming drug resistance .
- Case Study 2 : In a study on Alzheimer's disease models, quinazoline derivatives were shown to significantly reduce AChE activity, suggesting their potential as therapeutic agents for cognitive disorders .
Q & A
Q. What in vitro assays are appropriate for evaluating cytotoxicity without interference from the thiophene moiety?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
